molecular formula C11H12F2O2 B1343109 Tert-butyl 3,5-difluorobenzoate CAS No. 467442-11-1

Tert-butyl 3,5-difluorobenzoate

Cat. No. B1343109
M. Wt: 214.21 g/mol
InChI Key: NHVCNYLYDFGIJQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluorobenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their interesting photophysical properties and reactivity under laser flash photolysis (LFP) conditions. The tert-butyl group is a common protecting group in organic synthesis, and the difluorobenzoate moiety suggests the presence of electron-withdrawing fluorine atoms that can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl 3,5-difluorobenzoate is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid, a compound with similar tert-butyl and aromatic ring substitutions, was synthesized from 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation . Another approach involved a bismuth-based cyclic synthesis starting from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods could potentially be adapted for the synthesis of tert-butyl 3,5-difluorobenzoate by introducing fluorine atoms at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of tert-butyl 3,5-difluorobenzoate can be inferred to have a tert-butyl group attached to a benzene ring that is further substituted with two fluorine atoms at the 3 and 5 positions and a benzoate group. The presence of fluorine atoms is likely to affect the electron density of the aromatic ring and could influence the photophysical properties of the compound. The tert-butyl group is bulky and can provide steric protection to the benzoate moiety.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl aroylperbenzoates has been studied using LFP. These compounds exhibit broad absorption when their singlet states are directly observed, and their triplet states rapidly dissociate by O-O cleavage, indicating a high reactivity under photolysis conditions . The aroylphenyl radicals formed during these processes have been shown to have solvent-dependent lifetimes and react with various quenchers, including double-bond-containing monomers, with absolute bimolecular rate constants ranging from 7.56 × 10^7 to 1.68 × 10^9 M^-1 s^-1 in CCl4 at room temperature . These findings suggest that tert-butyl 3,5-difluorobenzoate could also exhibit interesting reactivity under similar conditions, potentially forming difluorinated aroylphenyl radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3,5-difluorobenzoate are not directly reported in the provided papers. However, the related tert-butyl aroylperbenzoates have been characterized by their photophysical properties under LFP . The presence of electron-withdrawing fluorine atoms in tert-butyl 3,5-difluorobenzoate would likely influence its physical properties such as boiling point, melting point, and solubility, as well as its chemical properties like acidity, reactivity, and stability. The tert-butyl group is known to impart steric hindrance, which can affect the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bismuth-Based Cyclic Synthesis : Tert-butyl 3,5-difluorobenzoate is involved in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This process utilizes bismuth-based C-H bond activation and CO2 insertion chemistry, featuring intermediates like oxyaryl dianion and oxyarylcarboxy dianion (Kindra & Evans, 2014).

  • Metabolism Study : In a metabolism study, 3,5-di-tert-butyl-4-hydroxybenzoic acid, derived from tert-butyl 3,5-difluorobenzoate, was identified as a major metabolite in rats and humans, demonstrating its biological relevance (Daniel, Gage & Jones, 1968).

  • Antioxidant Activity : New compounds synthesized from tert-butyl 3,5-difluorobenzoate showed significant antioxidant properties. This discovery expands the scope of this compound in pharmaceutical and nutraceutical applications (Shakir, Ariffin & Abdulla, 2014).

  • Electrochemical Method for Synthesis : Tert-butyl 3,5-difluorobenzoate is used in an efficient electrochemical method to synthesize benzoxazole derivatives. This method is environmentally friendly and does not use toxic reagents (Salehzadeh, Nematollahi & Hesari, 2013).

Applications in Medicinal Chemistry

  • Antibacterial Activity : A series of benzoxazoles derived from tert-butyl 3,5-difluorobenzoate showed activity against Mycobacterium tuberculosis and some nontuberculous strains, highlighting its potential in developing new antibacterial agents (Vinšová, Horák, Buchta & Kaustová, 2004).

  • zoate exhibited promising antitumor activity against the Hela cell line, indicating its potential use in cancer treatment (Ye Jiao et al., 2015).

Material Science and Engineering

  • Gas Permeation Properties : Structural modifications in polybenzimidazole, incorporating tert-butyl groups, led to improved gas permeation properties. This finding has implications for the development of advanced materials for gas separation membranes (Kumbharkar, Karadkar & Kharul, 2006).

Photolysis and Radical Studies

  • Photolysis Studies : Tert-butyl aroylperbenzoates, related to tert-butyl 3,5-difluorobenzoate, were studied using laser flash photolysis. These studies provide insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals (S. and & Neckers, 2004).

Environmental and Safety Aspects

  • Runaway Reaction Analysis : A study on tert-butyl peroxybenzoate, closely related to tert-butyl 3,5-difluorobenzoate, focused on its unsafe characteristics and thermally sensitive structure. This research is crucial for preventing accidents in industrial environments (Cheng, Tseng, Lin, Gupta & Shu, 2008).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 3,5-difluorobenzoate is not available, related compounds like tert-Butylbenzene have safety data sheets available that provide information on handling, storage, and first aid measures .

Relevant Papers Several papers related to Tert-butyl 3,5-difluorobenzoate and similar compounds were found . These papers could provide further insights into the properties and potential applications of Tert-butyl 3,5-difluorobenzoate.

properties

IUPAC Name

tert-butyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVCNYLYDFGIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620217
Record name tert-Butyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,5-difluorobenzoate

CAS RN

467442-11-1
Record name tert-Butyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Difluorobenzoic acid (25 g, 0.158 mol) was dissolved in DCM (150 mL) and dioxane (50 mL). The mixture was transferred into a stainless steel autoclave. Concentrated sulfuric acid (3.6 mL) was added, followed by isobutene (100 mL). The mixture was kept in the autoclave for 5 days. Excess isobutene and the solvents were removed under reduced pressure, the mixture diluted with EtOAc and washed with water, saturated aqueous sodium hydrogen carbonate and brine. Drying and evaporation gave a dark-yellow oil, which was purified by kugelrohr distillation (80–100° C., 1.0 mbar) to give tert-butyl-3,5-difluorobenzoate (27.51, g, 81% ) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (1.74 mL, 31.6 mmol) was added to a vigorously stirred suspension of MgSO4 (15.2 g, 126.4 mmol, 4 eq) in toluene (100 mL). The mixture was stirred for 15 minutes, after which 3,5-difluorobenzoic acid (5 g, 31.6 mmol) and t-BuOH (14.9 mL, 158 mmol, 5 eq) were added successively. The mixture was stoppered tightly and stirred at room temperature until the reaction was complete by TLC analysis. The reaction mixture was then quenched with saturated NaHCO3 solution and stirred until all MgSO4 had dissolved. The organic layer was washed with brine, dried over MgSO4 and concentrated to afford the crude product. The residue was purified by chromatography (silica, Hex) to give tert-butyl 3,5-difluorobenzoate (5.3 g, 78%) as a colorless oil.
Name
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
14.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Xie, JH Yoon, S Chang - Journal of the American Chemical …, 2016 - ACS Publications
Primary arylamines are an important unit broadly found in synthetic, biological, and materials science. Herein we describe the development of a (NHC)Cu system that mediates a direct …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
S Malancona, S Colarusso, JM Ontoria… - Bioorganic & medicinal …, 2004 - Elsevier
SAR on the phenethylamide 1 (K i 1.2μM) in the P2- and the P′-position led to potent inhibitors, one of which showed good exposure and low clearance when administered …

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